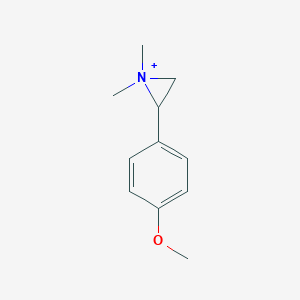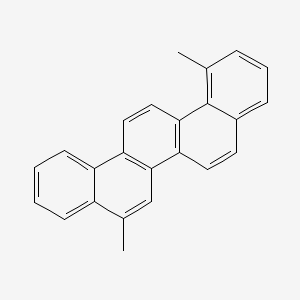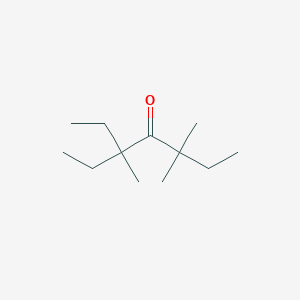
3-Ethyl-3,5,5-trimethylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,5,5-trimethylheptan-4-one is an organic compound with the molecular formula C12H24O . It is a ketone, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its branched hydrocarbon chain, which includes ethyl and trimethyl groups attached to a heptane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,5,5-trimethylheptan-4-one typically involves the alkylation of a suitable ketone precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the selective formation of the desired ketone. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,5,5-trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic attacks.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted ketones or alcohols.
Scientific Research Applications
3-Ethyl-3,5,5-trimethylheptan-4-one has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,5,5-trimethylheptan-4-one involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, influencing their activity. The branched hydrocarbon chain may also affect the compound’s solubility and membrane permeability, impacting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A branched alcohol with similar structural features.
2,2,4-Trimethylpentane: A branched hydrocarbon with a similar carbon skeleton.
4-Methyl-2-pentanone: A ketone with a comparable carbonyl group and branching.
Uniqueness
3-Ethyl-3,5,5-trimethylheptan-4-one is unique due to its specific branching pattern and the presence of both ethyl and trimethyl groups. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Properties
CAS No. |
61065-33-6 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-ethyl-3,5,5-trimethylheptan-4-one |
InChI |
InChI=1S/C12H24O/c1-7-11(4,5)10(13)12(6,8-2)9-3/h7-9H2,1-6H3 |
InChI Key |
YSSKIDHEFRHEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



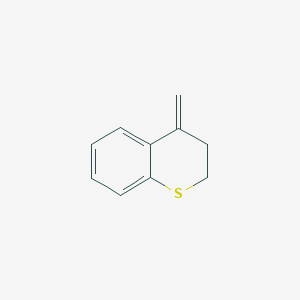
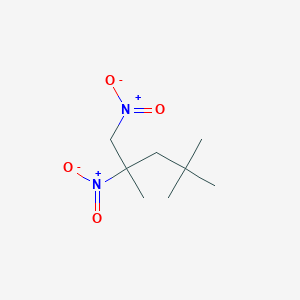
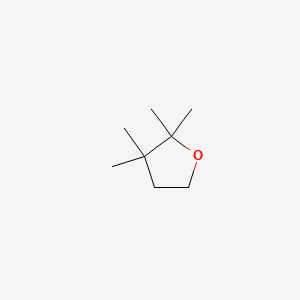
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
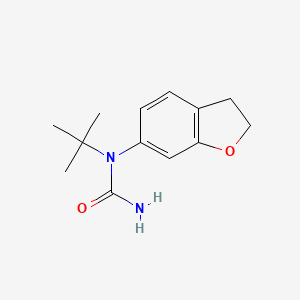


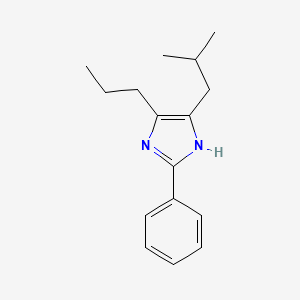
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)

